14c-Glycocholic acid

Description

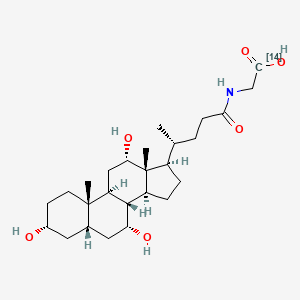

¹⁴C-Glycocholic acid (¹⁴C-GCA) is a radiolabeled bile acid conjugate used extensively in clinical diagnostics to assess bile acid metabolism disorders, such as bacterial overgrowth and ileal dysfunction. Structurally, it consists of cholic acid conjugated to glycine, with a carbon-14 isotope incorporated at the glycine moiety (CAS 52632-27-6, molecular formula C₂₆H₄₃NO₆) . Its radiolabel allows precise tracking of deconjugation processes mediated by gut bacteria or malabsorption in the ileum .

Diagnostic Applications: ¹⁴C-GCA is administered orally, and its metabolism is monitored via breath (¹⁴CO₂) and fecal excretion measurements. In healthy individuals, <1% of the dose is exhaled as ¹⁴CO₂ within 4 hours, and <8% is excreted fecally in 24 hours . Abnormal increases in breath or fecal ¹⁴C indicate bacterial deconjugation (small intestinal bacterial overgrowth, SIBO) or ileal malabsorption .

Properties

CAS No. |

52632-27-6 |

|---|---|

Molecular Formula |

C26H43NO6 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+2 |

InChI Key |

RFDAIACWWDREDC-MPPWDOEBSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14C-Glycocholic acid typically involves the conjugation of glycine with cholic acid. The process begins with the preparation of cholic acid, which is then reacted with glycine under specific conditions to form glycocholic acid. The radiolabeling with carbon-14 is achieved by incorporating 14C-labeled glycine into the reaction mixture. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the efficient formation of the desired product .

Industrial Production Methods: Industrial production of 14C-Glycocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the radiolabel. The production is carried out in specialized facilities equipped to handle radiolabeled compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: 14C-Glycocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of bile acids in biological systems.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 14C-Glycocholic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

14C-Glycocholic acid has a wide range of applications in scientific research:

Chemistry: It is used to study the chemical properties and reactions of bile acids.

Biology: The compound helps in understanding bile acid metabolism and its role in various physiological processes.

Mechanism of Action

14C-Glycocholic acid acts as a detergent to solubilize fats for absorption in the intestine. It is absorbed into the bloodstream and transported to the liver, where it undergoes further metabolism. The radiolabel allows for precise tracking of the compound’s movement and interactions within the body. The primary molecular targets include bile acid receptors and transporters involved in the enterohepatic circulation of bile acids .

Comparison with Similar Compounds

Q & A

Q. What is the standard protocol for administering the 14C-Glycocholic Acid Breath Test?

The test involves oral administration of 5 ml of 10% ethanol containing 1-<sup>14</sup>C-glycine-glycocholic acid (specific radioactivity: 19 µCi/mmol) to fasting subjects. After 10 minutes, a test meal (18 g corn oil, 15 g Casilan, 40 g glucose in 300 ml water) is provided. Breath samples are collected hourly for 6–8 hours using hyamine hydroxide to trap CO2, followed by liquid scintillation counting. Results are expressed as the percentage of administered radioactivity per mmol CO2 × kg body weight to correct for endogenous CO2 production .

Q. How are normal ranges established for the 14C-Glycocholic Acid Breath Test?

Normal ranges are derived from control subjects (e.g., healthy volunteers and patients with non-gastrointestinal diseases). A result is considered abnormal if 14CO2 levels exceed the maximum observed in controls (e.g., >0.03% of dose/mmol CO2 × kg at 1 hour; >0.05% at 2 hours) on two or more sampling occasions. Wide individual variation exists, attributed to bacterial presence in the small intestine or variability in bile salt pool size .

Q. What are the key methodological considerations for ensuring reproducibility in the breath test?

Reproducibility is validated by retesting control subjects after 6–15 months, showing minimal variability. Critical steps include standardized meal administration, anhydrous CaCl2 drying of breath samples, and thymol blue indicator use for CO2 trapping consistency .

Advanced Research Questions

Q. How should researchers resolve discrepancies between breath test results and bacterial culture findings?

In cases where breath tests indicate bacterial deconjugation but cultures are negative, consider anaerobic bacterial overgrowth (not captured by standard aerobic methods) or non-bacterial factors (e.g., altered enterohepatic circulation). For example, in cholangitis patients, breath test abnormalities correlated with bacterial activity despite negative cultures in some cases. Use enriched anaerobic culture media or molecular methods (e.g., PCR) for comprehensive analysis .

Q. What adjustments are needed for patients with altered endogenous CO2 production (e.g., liver disease)?

Correct results by multiplying the percentage of radioactivity per mmol CO2 by body weight. Avoid calculating total 14CO2 output via theoretical CO2 production models, as this may underestimate deconjugation in hypermetabolic states. Instead, prioritize longitudinal sampling (e.g., hourly measurements for 8+ hours) to capture delayed peaks in CO2 specific activity .

Q. How can the breath test protocol be optimized for patients with ileal resection?

Patients with ileal resection often exhibit early abnormal results (within 2 hours) but delayed CO2 peaks (4+ hours). Extend sampling to 24 hours in such cases and pair with jejunal aspiration for bacterial quantification (e.g., Streptococcus faecalis or coliforms). Antibiotic pretreatment (e.g., metronidazole) may normalize results, confirming bacterial etiology .

Q. What are the implications of transient "false-positive" results in control subjects?

A single control subject showed a transient abnormal result due to incidental bacterial colonization. To mitigate false positives, repeat the test after 1 month and exclude subjects with recent antibiotic use. Incorporate clinical history (e.g., prior gastrointestinal surgery) into data interpretation .

Data Contradiction and Analysis

Q. How should researchers analyze conflicting data between breath test results and clinical symptoms?

Use a tiered approach:

- Confirm technical validity (e.g., scintillation counting calibration).

- Correlate with bacterial culture results and antibiotic response.

- Consider non-bacterial factors (e.g., bile acid malabsorption in ileal resection). For example, in liver disease, abnormal results may reflect impaired hepatic clearance rather than bacterial overgrowth .

Q. What statistical methods are appropriate for non-normally distributed breath test data?

Non-parametric tests (e.g., Mann-Whitney U) are recommended, as 14CO2 data often deviate from normality even after logarithmic transformation. Define abnormality categorically (e.g., exceeding 95th percentile of controls) rather than relying on parametric thresholds .

Methodological Troubleshooting

Q. How can researchers address low 14CO2 recovery in breath samples?

Ensure proper hyamine hydroxide neutralization (thymol blue endpoint) and avoid sample contamination with ambient CO2. Validate scintillation fluid compatibility with trapping solutions. For low radioactivity, increase sampling duration or use high-sensitivity detectors .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.